3-(2-Carboethoxyphenyl)-2-methyl-1-propene

Description

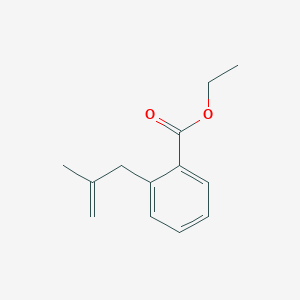

3-(2-Carboethoxyphenyl)-2-methyl-1-propene is an α,β-unsaturated ester derivative characterized by a propene backbone substituted with a methyl group at position 2 and a 2-carboethoxyphenyl group at position 2. The carboethoxy (–COOEt) moiety confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions and polymer chemistry .

Properties

IUPAC Name |

ethyl 2-(2-methylprop-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRAPEKQGJQTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641150 | |

| Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-82-0 | |

| Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 2-carboethoxybenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Knoevenagel condensation, where 2-carboethoxybenzaldehyde reacts with methyl propionate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted phenylpropenes depending on the reagents used.

Scientific Research Applications

3-(2-Carboethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 3-(2-Carboethoxyphenyl)-2-methyl-1-propene, differing primarily in the substituents on the phenyl ring or the propene backbone:

3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene

- Structure : Methoxy (–OCH₃) and methyl (–CH₃) groups at positions 2 and 5 of the phenyl ring.

- Properties : The electron-donating methoxy group enhances resonance stabilization, increasing thermal stability compared to halogenated analogs. This compound is used in fragrance synthesis due to its volatility (boiling point ~200°C) .

- Key Difference : Replacing –COOEt with –OCH₃ reduces electrophilicity, limiting its utility in cycloaddition reactions .

3-(2-Chlorophenyl)-2-methyl-1-propene

- Structure : Chlorine (–Cl) at position 2 of the phenyl ring.

- Properties : The electron-withdrawing chlorine increases reactivity in electrophilic substitutions. It exhibits a molecular weight of 166.65 g/mol and is a precursor in agrochemical synthesis .

- Key Difference : Chlorine’s inductive effect lowers the electron density of the propene double bond, reducing participation in nucleophilic additions compared to the carboethoxy derivative .

3-(2,6-Dimethylphenyl)-2-methyl-1-propene

- Structure : Methyl groups at positions 2 and 6 of the phenyl ring.

- Properties : Steric hindrance from the dimethyl groups restricts rotational freedom, increasing rigidity. This compound is utilized in polymer cross-linking agents .

- Key Difference : Lack of polar substituents (–COOEt) results in lower solubility in polar solvents compared to the target compound .

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene

- Structure : Fluorine (–F) at position 3 and methyl at position 2 of the phenyl ring.

- Properties : Fluorine’s electronegativity enhances oxidative stability. The compound has a molecular weight of 164.22 g/mol and is used in pharmaceutical intermediates .

- Key Difference : Fluorine’s smaller size compared to –COOEt minimizes steric effects but introduces stronger dipole interactions .

Data Table: Structural and Physicochemical Comparison

Research Findings and Trends

Electronic Effects : The –COOEt group in this compound enhances electrophilicity at the α,β-unsaturated site, facilitating conjugate additions, unlike halogenated or alkylated analogs .

Steric Considerations : Bulky substituents (e.g., –COOEt) hinder π-orbital overlap, reducing reactivity in Diels-Alder reactions compared to less-substituted derivatives like 3-(2-chlorophenyl)-2-methyl-1-propene .

Thermal Stability : Methoxy and methyl groups (e.g., in 3-(2-methoxy-5-methylphenyl)-2-methyl-1-propene) improve thermal stability, whereas halogenated analogs are more prone to decomposition under heat .

Notes

Synthesis Challenges : The carboethoxy group complicates purification due to its polarity, requiring chromatography or recrystallization .

Safety Data: Limited hazard information exists for this compound, but analogs like 3-chloro-2-methyl-1-propene (CAS 563-47-3) are classified as irritants .

Industrial Relevance : Derivatives with –COOEt are prioritized in specialty polymer production, while halogenated variants dominate agrochemical markets .

Biological Activity

3-(2-Carboethoxyphenyl)-2-methyl-1-propene is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 206.24 g/mol. The compound features a carboethoxy group attached to a phenyl ring, along with a methyl group on the propene chain, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| Boiling Point | TBD |

| Density | TBD |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Preliminary studies suggest that the compound may exert its effects through:

- Electrophilic Aromatic Substitution : The presence of the electron-donating carboethoxy group enhances the reactivity of the aromatic ring, allowing it to participate in electrophilic reactions.

- Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Further detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Biological Activity and Therapeutic Potential

Research into the biological activities of this compound has indicated several promising therapeutic properties:

- Anticancer Activity : Initial studies have suggested that derivatives of phenylpropene compounds exhibit cytotoxic effects against various cancer cell lines. The structural similarities with known anticancer agents warrant further investigation into its potential as an anticancer drug.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, indicating that this compound may also exhibit such effects.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTS assays. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Mechanistic Studies : Research investigating the apoptosis-inducing capabilities of structurally related compounds found that modifications in the propene chain significantly affected pro-apoptotic activity, highlighting the importance of structural nuances in determining biological outcomes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Carboethoxyphenyl)-2-methyl-1-propene | Similar carboethoxy and methyl groups | Different position of the carboethoxy group |

| 3-(4-Carboethoxyphenyl)-2-chloro-1-propene | Chlorine substitution | Potentially enhanced biological activity |

| Ethyl 4-chlorobenzoate | Chlorine on a para-substituted benzene | Commonly used as an intermediate in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.